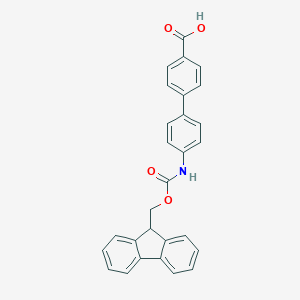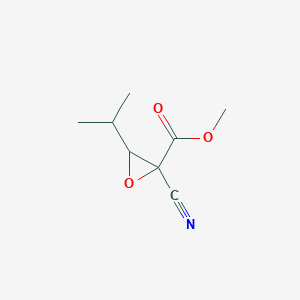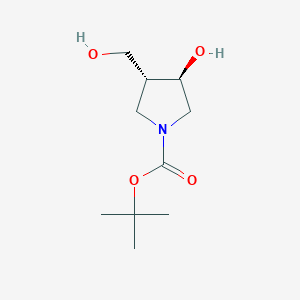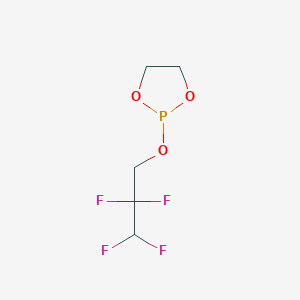
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is a phosphorus-containing compound that has gained significant attention in the field of scientific research. The compound has been found to have unique biochemical and physiological effects, making it an interesting candidate for various applications.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. This leads to the disruption of cellular processes and ultimately results in cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- can have a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, the compound has a range of potential applications in scientific research. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action to better understand how it works and its potential applications.
2. Development of new antimicrobial agents based on 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-.
3. Investigation of the compound's potential as a catalyst for various chemical reactions.
4. Studies on the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases.
5. Exploration of the compound's potential in the field of nanotechnology, such as its use in the synthesis of nanoparticles.
Conclusion
In conclusion, 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is a phosphorus-containing compound with unique biochemical and physiological effects. The compound has potential applications in scientific research, particularly in the development of new antimicrobial agents and as a catalyst for various chemical reactions. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with phosphorus trichloride. The resulting product is then treated with sodium hydroxide to form the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- has been extensively studied for its potential applications in scientific research. The compound has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, the compound has been shown to have potential as a catalyst for various chemical reactions.
Propriétés
Numéro CAS |
115044-87-6 |
|---|---|
Nom du produit |
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- |
Formule moléculaire |
C5H7F4O3P |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H7F4O3P/c6-4(7)5(8,9)3-12-13-10-1-2-11-13/h4H,1-3H2 |
Clé InChI |
MNMDIVFLZABGJK-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCC(C(F)F)(F)F |
SMILES canonique |
C1COP(O1)OCC(C(F)F)(F)F |
Autres numéros CAS |
115044-87-6 |
Synonymes |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




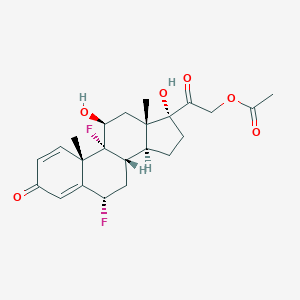
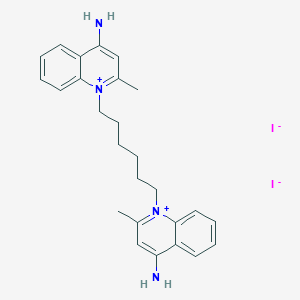
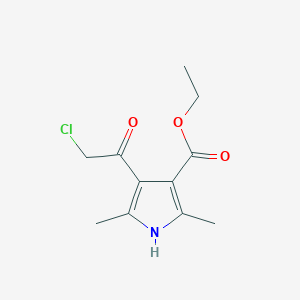
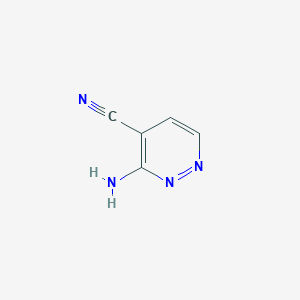
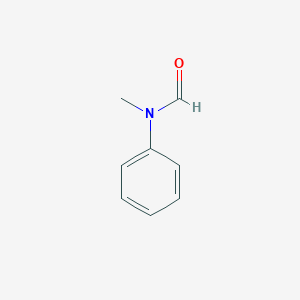
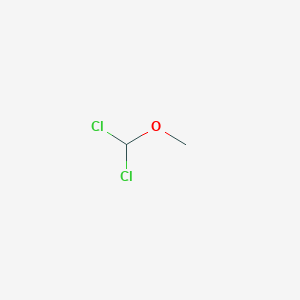
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
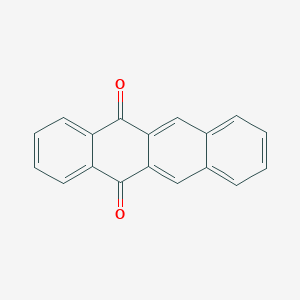
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
